1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(2,6-Dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields This compound is characterized by its complex molecular structure, which includes a dichlorophenoxy group, a pyridinyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2,6-dichlorophenol with formaldehyde to form 2,6-dichlorophenoxymethanol. This intermediate is then reacted with 3-pyridylhydrazine to form the corresponding hydrazone. The final step involves cyclization with ethyl chloroformate to yield the desired pyrazole carboxamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[(2,6-Dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
2,6-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenoxy group.
3-Pyridylcarboxamide: Shares the pyridinyl and carboxamide moieties.
Pyrazole derivatives: Compounds with similar pyrazole rings.
Uniqueness: 1-[(2,6-Dichlorophenoxy)methyl]-N-3-pyridinyl-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
1-[(2,6-dichlorophenoxy)methyl]-N-pyridin-3-ylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-12-4-1-5-13(18)15(12)24-10-22-8-6-14(21-22)16(23)20-11-3-2-7-19-9-11/h1-9H,10H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODFALVLXVYYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=CN=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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